Spiraeoside

Catalog No.
S628547
CAS No.
20229-56-5
M.F
C21H20O12
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiraeoside

CAS Number

20229-56-5

Product Name

Spiraeoside

IUPAC Name

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1

InChI Key

OIUBYZLTFSLSBY-HMGRVEAOSA-N

SMILES

Array

Synonyms

quercetin-4'-glucoside, spiraeoside

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

The exact mass of the compound Spiraeoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Spiraeoside, also known as Quercetin-4'-O-glucoside, is a naturally occurring flavonoid glycoside found in plants such as onion (Allium cepa) and meadowsweet (Filipendula ulmaria). As a specific structural isomer within the quercetin glycoside family, its key feature is a glucose moiety attached at the 4'-position of the quercetin backbone. This glycosylation is a critical factor influencing its physicochemical properties, such as solubility and bioavailability, when compared to its parent aglycone, quercetin. Its established antioxidant and enzyme-inhibitory activities make it a compound of interest for research in cosmetics, functional foods, and pharmacology.

Substituting Spiraeoside with its aglycone (quercetin) or other common glycosides like rutin (quercetin-3-O-rutinoside) is a frequent cause of experimental irreproducibility. The position and type of sugar moiety fundamentally alter bioavailability and biological activity. For instance, the bioavailability of quercetin from Spiraeoside (quercetin-4'-glucoside) is approximately five times higher than from rutin. While its bioavailability is comparable to its structural isomer isoquercitrin (quercetin-3-glucoside), their interactions with specific enzymes and cellular targets can differ, making them non-interchangeable for targeted mechanistic studies. Therefore, selecting the correct glycoside is critical for achieving consistent and predictable outcomes in both in vitro and in vivo applications.

Significantly Enhanced Bioavailability Over Common Dietary Rutin

In a human clinical study, the bioavailability of quercetin from Spiraeoside (quercetin-4'-glucoside) was found to be approximately 5-fold higher than that from quercetin-3-rutinoside (Rutin). This demonstrates a critical procurement differentiator for in vivo studies where achieving sufficient plasma concentration is essential.

Evidence DimensionRelative Bioavailability (Human)
Target Compound Data100% (as reference)
Comparator Or BaselineRutin (Quercetin-3-rutinoside): ~20%
Quantified Difference~500% greater bioavailability than Rutin
ConditionsHuman oral administration study comparing plasma quercetin levels after ingestion of pure compounds.

For in vivo research, choosing Spiraeoside over Rutin can dramatically increase systemic exposure to quercetin, potentially reducing required dosages and improving experimental efficacy and reliability.

Comparable Antioxidant Activity to BHT Standard in DPPH Assay

In a DPPH radical scavenging assay, Spiraeoside demonstrated an IC50 value of 28.51 µg/mL, which is comparable to the widely used synthetic antioxidant standard Butylated Hydroxytoluene (BHT) with an IC50 of 25.95 µg/mL. This positions Spiraeoside as a natural alternative with similar potency for applications requiring free radical scavenging.

Evidence DimensionDPPH Radical Scavenging Activity (IC50)
Target Compound Data28.51 µg/mL
Comparator Or BaselineButylated Hydroxytoluene (BHT): 25.95 µg/mL
Quantified DifferenceSpiraeoside is ~91% as potent as BHT
ConditionsIn vitro DPPH assay measuring the concentration required to scavenge 50% of radicals.

For buyers seeking natural antioxidants for formulation in cosmetics or functional foods, Spiraeoside offers performance quantitatively similar to the established synthetic standard BHT, justifying its selection as a 'clean-label' substitute.

Potent Inhibition of Pro-Inflammatory Enzyme 12-LOX

Spiraeoside demonstrates marked inhibitory activity against 12-lipoxygenase (12-LOX), a key enzyme in the production of pro-inflammatory mediators, with an IC50 value of 4.69 µg/mL. This is significantly more potent than another gallate-containing flavonoid, astragalin 2″-O-gallate, which had an IC50 of 141.1 µg/mL for PGE2 production in the same study system. This highlights Spiraeoside's specific and potent action on a key inflammatory pathway.

Evidence DimensionInhibition of Pro-inflammatory Mediator Production (IC50)
Target Compound Data4.69 µg/mL (vs. 12-LOX product)
Comparator Or BaselineAstragalin 2″-O-gallate: 141.1 µg/mL (vs. PGE2 product)
Quantified Difference>30-fold more potent inhibition compared to a related flavonoid against a different inflammatory mediator in the same system
ConditionsInhibition of 12(S)-HETE (a 12-LOX product) and Prostaglandin E2 (PGE2) production in human platelets.

This evidence justifies the selection of Spiraeoside for research specifically targeting the 12-LOX inflammatory pathway, as its potency is quantitatively distinguished from other flavonoids.

In Vivo Studies Requiring High Systemic Quercetin Exposure

Due to its 5-fold greater bioavailability compared to the widely used Rutin, Spiraeoside is the indicated choice for animal or human studies aiming to maximize plasma concentrations of quercetin and its metabolites. This is critical for accurately assessing the systemic physiological effects of quercetin without requiring excessively high, potentially confounding doses.

Development of Natural Cosmeceutical and Functional Food Formulations

With antioxidant potency quantitatively similar to the synthetic standard BHT, Spiraeoside is a strong candidate for formulators replacing synthetic antioxidants with effective, naturally derived alternatives in skin care products, beverages, and dietary supplements.

Targeted Research on 12-Lipoxygenase (12-LOX) Inflammatory Pathways

Researchers investigating inflammatory conditions mediated by the 12-LOX pathway, such as certain dermatological or cardiovascular disorders, should prioritize Spiraeoside. Its potent and specific inhibitory activity (IC50 = 4.69 µg/mL) allows for more targeted mechanistic studies compared to less specific flavonoid inhibitors.

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

464.09547607 Da

Monoisotopic Mass

464.09547607 Da

Heavy Atom Count

33

Melting Point

240 - 241 °C

UNII

K2B74751XI

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20229-56-5

Wikipedia

Spiraeoside

Dates

Last modified: 08-15-2023

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